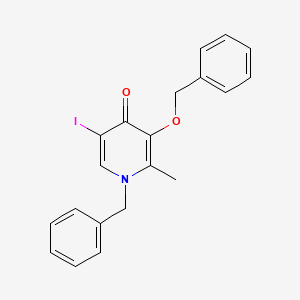

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Description

Properties

IUPAC Name |

1-benzyl-5-iodo-2-methyl-3-phenylmethoxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO2/c1-15-20(24-14-17-10-6-3-7-11-17)19(23)18(21)13-22(15)12-16-8-4-2-5-9-16/h2-11,13H,12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWOYYRJBXOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163413 | |

| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-03-5 | |

| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone, a valuable substituted pyridinone scaffold for researchers, medicinal chemists, and professionals in drug development. The synthesis is presented as a multi-step process, with in-depth explanations of the rationale behind the chosen reagents and reaction conditions, ensuring both scientific rigor and practical applicability.

Introduction and Synthetic Strategy

The target molecule, this compound, is a highly functionalized heterocyclic compound. The synthetic approach detailed herein is designed in a logical sequence to construct this molecule from a readily available starting material. The overall strategy involves a three-step process starting from 3-hydroxy-2-methyl-4-pyrone:

-

O-Benzylation: Protection of the 3-hydroxyl group as a benzyl ether. This step is crucial to prevent unwanted side reactions in the subsequent steps.

-

Conversion to Pyridinone and N-Benzylation: Transformation of the pyrone ring into a pyridinone, followed by the introduction of a benzyl group at the nitrogen atom.

-

Regioselective Iodination: Introduction of an iodine atom at the 5-position of the pyridinone ring.

This strategic sequence ensures high yields and minimizes the formation of complex side products, facilitating purification.

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone (Intermediate 2)

This initial phase involves the protection of the hydroxyl group of the starting material, 3-hydroxy-2-methyl-4-pyrone, as a benzyl ether, followed by the conversion of the pyranone to a pyridinone.

Step 1.1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one (Intermediate 1)

Rationale: The protection of the acidic 3-hydroxyl group as a benzyl ether is a critical first step. This prevents its interference in the subsequent N-benzylation step and directs the reaction towards the desired product. Benzyl bromide is chosen as the alkylating agent due to its reactivity and the stability of the resulting benzyl ether, which can be cleaved under specific conditions if required later. Potassium carbonate serves as a mild base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on benzyl bromide. Acetone is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol:

-

To a stirred solution of 3-hydroxy-2-methyl-4-pyrone (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

-

To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one as a solid.

Step 1.2: Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone (Intermediate 2)

Rationale: The conversion of the 4-pyrone ring to a 4-pyridinone is achieved by reaction with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the pyrone ring, which ultimately leads to ring-opening and subsequent recyclization to form the more stable pyridinone ring.

Experimental Protocol:

-

To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1 eq.) in ethanol, add an excess of aqueous ammonia solution.

-

Heat the reaction mixture to reflux overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 1.

-

Wash the aqueous phase with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.

-

Extract the product with chloroform.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a methanol/ether mixture to obtain 3-(benzyloxy)-2-methyl-4(1H)-pyridinone as brown cubic crystals.[1]

Characterization Data for 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone:

| Property | Value |

| Melting Point | 162-164 °C[1] |

| ¹H NMR (CDCl₃) | δ 2.15 (3H, s, CH₃), 5.03 (2H, s, CH₂Ph), 6.35 (1H, d, J = 6.9Hz, 5-H), 7.25-7.31 (5H, m, Ph-H), 7.39 (1H, d, J = 6.9Hz, 6-H)[1] |

Part 2: Synthesis of 1-Benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone (Intermediate 3)

Rationale: This step involves the N-alkylation of the pyridinone ring. The choice of a strong base, sodium hydride (NaH), is to ensure complete deprotonation of the pyridinone nitrogen, forming a highly nucleophilic pyridinone anion. This anion then readily reacts with benzyl bromide in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it can solvate the sodium cation, thus increasing the nucleophilicity of the pyridinone anion.

Experimental Protocol:

-

To a solution of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone (1 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon) at 0°C, add sodium hydride (1.1 eq. of 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq.) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone.

Part 3: Synthesis of this compound (Final Product)

Rationale: The final step is the regioselective iodination of the pyridinone ring. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic substitution. The combination of iodine and iodic acid is an effective and practical reagent for the iodination of aromatic carbonyl compounds. The reaction proceeds regioselectively, with iodination occurring at the position most activated by the ring's electron-donating groups and ortho/para to the nitrogen, which is the C5 position in this case. Ethanol is a suitable solvent for this transformation.

Experimental Protocol:

-

Dissolve 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone (1 eq.) in 95% aqueous ethyl alcohol.

-

To this solution, add iodine (1 eq.) and iodic acid (0.4 eq.).

-

Heat the reaction mixture to 35-40 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization of the Final Product

Predicted Characterization Data:

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~2.2-2.4 (s, 3H, -CH₃), ~5.1-5.3 (s, 2H, N-CH₂-Ph), ~5.2-5.4 (s, 2H, O-CH₂-Ph), ~7.2-7.5 (m, 10H, Ar-H), ~7.6-7.8 (s, 1H, C6-H) |

| ¹³C NMR (CDCl₃) | δ ~15-20 (-CH₃), ~55-60 (N-CH₂), ~70-75 (O-CH₂), ~120-140 (aromatic carbons), ~160-165 (C=O), C-I bond will cause a downfield shift for C5. |

Visualization of the Iodination Mechanism

The regioselective iodination is a key step in this synthesis. The proposed mechanism involves the in-situ generation of an electrophilic iodine species.

Caption: Proposed mechanism for the regioselective iodination of the pyridinone ring.

References

- Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).

- Shaabani, A., Maleki, A., & Mofakham, H. (2008). A novel and efficient method for the synthesis of 2-amino-4-aryl-1,5-dihydro-pyrano[2,3-c]chromene-5-one derivatives in aqueous media.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

This guide provides a detailed exploration of the physicochemical properties of the compound 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone, a substituted pyridinone of interest to researchers and professionals in drug development. This document is structured to offer not just data, but a deeper understanding of the experimental methodologies and the scientific rationale behind the characterization of such molecules.

Introduction

This compound (CAS No. 1221792-03-5) belongs to the pyridinone class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry.[1] The unique substitution pattern of this molecule, featuring a bulky N-benzyl group, a benzyloxy group, an iodine atom, and a methyl group, suggests a complex interplay of electronic and steric effects that dictate its physicochemical behavior. A thorough characterization of these properties is a critical first step in any drug development pipeline, influencing everything from formulation and delivery to bioavailability and efficacy.[2]

This guide will delve into the structural and physicochemical aspects of this molecule, offering both theoretical insights and practical methodologies for its characterization. While specific experimental data for this exact compound is not widely published, we will draw upon data from closely related analogs and provide a comprehensive overview of the techniques required for its full characterization.

Core Physicochemical Properties

A summary of the anticipated physicochemical properties of this compound is presented below. It is important to note that some of these values are estimated based on the properties of the closely related analog, 3-(benzyloxy)-5-iodo-2-methyl-1,4-dihydropyridin-4-one (CAS No. 1198475-36-3), which lacks the N-benzyl group.

| Property | Value/Anticipated Value | Methodology for Determination |

| CAS Number | 1221792-03-5 | Database verification |

| Molecular Formula | C20H18INO2 | Mass Spectrometry |

| Molecular Weight | 431.27 g/mol | Mass Spectrometry |

| Physical Form | Expected to be a solid at room temperature | Visual Inspection, Microscopy |

| Melting Point | Estimated > 200 °C (based on analog) | Differential Scanning Calorimetry (DSC) |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Kinetic and Thermodynamic Solubility Assays |

| pKa | Not experimentally determined. The pyridinone oxygen is weakly basic. | Potentiometric titration, UV-Vis or NMR spectroscopy |

Structural Elucidation and Verification

The definitive confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR spectra would provide a wealth of information.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups, the methyl protons, and the pyridinone ring proton. The chemical shifts and coupling constants of these signals would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, further confirming its structure.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC can be used to further confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O (ketone) group of the pyridinone ring, C-O (ether) linkages, and aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.

-

Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Thermal Analysis

Thermal analysis techniques are crucial for determining the melting point and thermal stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC is the primary method for determining the melting point and purity of a crystalline solid.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The shape of the peak can provide an indication of the sample's purity.

The melting point of the closely related analog, 3-(benzyloxy)-5-iodo-2-methyl-1,4-dihydropyridin-4-one, is 215-217 °C. The addition of the N-benzyl group may influence the crystal packing and could lead to a different melting point for the title compound.

Solubility and Dissolution

Solubility is a critical parameter for drug candidates, as it directly impacts their absorption and bioavailability.

Equilibrium Solubility Measurement

This method determines the thermodynamic solubility of a compound in a given solvent.

Experimental Protocol for Equilibrium Solubility:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the suspension to remove the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Crystallinity and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can significantly affect its stability, dissolution rate, and manufacturability.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the crystalline nature of a solid. A crystalline solid will produce a unique diffraction pattern, while an amorphous solid will produce a broad halo.

Experimental Protocol for XRPD:

-

Sample Preparation: Gently grind the solid sample to a fine powder and mount it on a sample holder.

-

Data Acquisition: Acquire the diffraction pattern using an X-ray diffractometer.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline form.

The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should also be investigated, as different polymorphs can have different physicochemical properties.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The comprehensive physicochemical characterization of this compound is a foundational requirement for its advancement as a potential drug candidate. This guide has outlined the key properties to be determined and has provided a detailed overview of the experimental methodologies required for this characterization. By employing a suite of analytical techniques, including NMR, MS, IR, DSC, and XRPD, researchers can build a complete profile of this molecule, enabling informed decisions in the drug development process. The provided protocols and workflows serve as a robust framework for scientists and researchers in this endeavor.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

- AKJournals. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis.

-

MDPI. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

-

Georganics. (n.d.). 4-Benzyloxy-2-(1H)-pyridone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone, a halogenated and N-substituted pyridinone derivative of significant interest in medicinal chemistry. While a dedicated CAS number for this specific molecule is not publicly available, this guide outlines a detailed synthetic pathway starting from its known precursor, 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS: 1198475-36-3). We will delve into the rationale behind the proposed synthetic methodology, predicted physicochemical properties, and prospective applications in drug discovery, drawing upon the established biological activities of the pyridinone scaffold. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel pyridinone-based therapeutic agents.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

The 4(1H)-pyridinone ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3]

The introduction of specific substituents onto the pyridinone core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, incorporates several key features:

-

N-Benzyl Group: The N-benzyl substituent is a common motif in medicinal chemistry, often introduced to enhance binding affinity to target proteins through cation-π interactions and to modulate physicochemical properties.[4]

-

3-Benzyloxy Group: The benzyloxy group at the 3-position can influence the electronic nature of the pyridinone ring and participate in hydrogen bonding or hydrophobic interactions within a binding pocket.

-

5-Iodo Group: Halogenation, particularly with iodine, can significantly impact a molecule's biological activity. The iodine atom can act as a hydrophobic anchor, participate in halogen bonding, and alter the metabolic profile of the compound.

-

2-Methyl Group: The methyl group can provide a steric handle to probe binding site topography and can influence the molecule's conformation.

Given these structural features, this compound represents a promising candidate for investigation in various therapeutic areas.

Synthesis and Purification

The synthesis of this compound can be achieved through the N-benzylation of its precursor, 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone.

Starting Material: 3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

| Property | Value | Reference |

| CAS Number | 1198475-36-3 | [5] |

| Molecular Formula | C₁₃H₁₂INO₂ | [5] |

| Molecular Weight | 341.15 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 215 - 217 °C | [5] |

| Purity (Typical) | ≥95% | [5] |

| InChI Key | BQVRALHFEDYCJP-UHFFFAOYSA-N | [5] |

Proposed Synthetic Protocol: N-Benzylation

This protocol is based on standard N-alkylation procedures for pyridinones and related heterocycles.[6]

Reaction Scheme:

Figure 1: Proposed synthesis of the target molecule.

Materials:

-

3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the pyridinone nitrogen without causing unwanted side reactions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

-

Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Physicochemical Properties and Characterization (Predicted)

As this molecule is not widely cataloged, the following properties are predicted based on its structure and the properties of similar compounds. Experimental verification is essential.

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₈INO₂ |

| Molecular Weight | 431.27 g/mol |

| Physical Form | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. |

| ¹H NMR | Characteristic peaks for the benzyl and benzyloxy protons, the pyridinone ring proton, and the methyl protons are expected. |

| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons of the benzyl and benzyloxy groups, the pyridinone ring carbons, and the methyl carbon are anticipated. |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observable at m/z corresponding to the molecular weight. |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for developing drugs targeting a variety of diseases.

Potential Therapeutic Areas:

-

Oncology: Many substituted pyridinones exhibit anticancer activity through various mechanisms, including kinase inhibition.[2] The N-benzyl and iodo substituents could be tailored to target specific kinase binding sites.

-

Neurodegenerative Diseases: The pyridinone core is found in compounds being investigated for neurodegenerative disorders. The lipophilicity imparted by the benzyl and benzyloxy groups may facilitate blood-brain barrier penetration.

-

Infectious Diseases: The pyridinone scaffold has been explored for the development of antibacterial and antiviral agents.[3]

-

Inflammatory Diseases: Certain pyridinone derivatives have shown anti-inflammatory properties.[3]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(benzyloxy)-5-iodo-2-methyl-1,4-dihydropyridin-4-one | 1198475-36-3 [sigmaaldrich.cn]

- 6. 1-Benzyl-3-phenylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, a substituted pyridinone with potential applications in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Each section includes detailed, field-proven experimental protocols for data acquisition, a thorough interpretation of the predicted spectra, and the scientific rationale behind these predictions, grounded in established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel pyridinone-based compounds.

Molecular Structure

This compound is a complex heterocyclic compound featuring a central 4-pyridinone ring. This core is substituted with a methyl group at the 2-position, a benzyloxy group at the 3-position, and an iodine atom at the 5-position. The ring nitrogen is protected with a benzyl group. The elucidation of its spectroscopic signature is paramount for confirming its identity and purity in any synthetic endeavor.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are expected to show distinct signals for each unique proton and carbon environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.6 | s | 1H | H-6 (pyridinone) | The lone proton on the pyridinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the iodine atom. |

| ~7.4 - 7.2 | m | 10H | Aromatic H (benzyl & benzyloxy) | The protons of the two benzene rings will appear in the typical aromatic region.[1][2] |

| ~5.2 | s | 2H | N-CH₂ (benzyl) | The benzylic protons adjacent to the nitrogen are deshielded by the aromatic ring and the pyridinone system. |

| ~5.0 | s | 2H | O-CH₂ (benzyloxy) | The benzylic protons adjacent to the oxygen are deshielded by the aromatic ring and the electronegative oxygen atom.[1][2] |

| ~2.3 | s | 3H | C-CH₃ (methyl) | The methyl protons are attached to an sp² carbon of the pyridinone ring, placing them in the allylic/benzylic region.[1][2] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (C-4) | The carbonyl carbon of the 4-pyridinone ring is expected in this region. |

| ~155 - 140 | C-2, C-3, C-6 | The sp² carbons of the pyridinone ring will appear in this range, influenced by their substituents. |

| ~138 - 127 | Aromatic C (benzyl & benzyloxy) | The carbons of the two benzene rings will have characteristic shifts in the aromatic region.[3][4] |

| ~90 | C-5 (C-I) | The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. |

| ~70 | O-CH₂ (benzyloxy) | The benzylic carbon attached to the oxygen atom.[5] |

| ~55 | N-CH₂ (benzyl) | The benzylic carbon attached to the nitrogen atom. |

| ~15 | C-CH₃ (methyl) | The methyl carbon will be in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure adequate signal intensity while allowing for a shorter relaxation delay.

-

Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[5]

-

Use a 30-degree pulse angle.

-

Set the acquisition time to 2 seconds and the relaxation delay to 5 seconds to allow for the slower relaxation of quaternary carbons.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Apply a baseline correction.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 460.0 | [M+H]⁺ | The protonated molecular ion of C₂₀H₁₉INO₂. |

| 369.0 | [M - C₇H₇]⁺ | Loss of a benzyl radical from the N-benzyl group is a common fragmentation pathway for N-benzyl compounds.[6] |

| 353.0 | [M - C₇H₇O]⁺ | Loss of a benzyloxy radical. |

| 91.1 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl groups. |

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

Objective: To determine the accurate mass of the molecular ion and to observe characteristic fragment ions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[7][8]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

ESI Source Parameters (Positive Ion Mode):

-

Set the capillary voltage to approximately 3.5 kV.

-

Set the cone voltage to 30 V to facilitate soft ionization and observation of the molecular ion.

-

Use a desolvation gas (nitrogen) flow of around 600 L/hr at a temperature of 350°C.

-

-

Data Acquisition:

-

Acquire data over a mass range of m/z 50-1000.

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2950 | Medium | Aliphatic C-H | Stretch |

| ~1640 | Strong | C=O (Amide) | Stretch |

| ~1560 | Strong | C=C | Stretch |

| ~1250 | Strong | C-O (Aryl ether) | Stretch |

| ~1100 | Strong | C-N | Stretch |

| ~750 & ~700 | Strong | Aromatic C-H | Out-of-plane bend (monosubstituted) |

| ~550 | Medium | C-I | Stretch |

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching of the 4-pyridinone ring.[9] Another strong band around 1560 cm⁻¹ is characteristic of the C=C stretching vibrations within the ring.[9][10] The presence of the two benzyl groups will be confirmed by aromatic C-H stretching above 3000 cm⁻¹ and strong out-of-plane bending bands between 700 and 750 cm⁻¹. The C-O stretch of the benzyloxy group and the C-N stretch of the N-benzyl group are also expected to be prominent.

Experimental Protocol for ATR-IR Data Acquisition

Objective: To obtain an infrared spectrum to identify the functional groups of the molecule.

Methodology:

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is advantageous as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, MS, and IR data, along with the detailed experimental protocols, offer a robust framework for the synthesis and identification of this and related pyridinone derivatives. The interpretations are based on fundamental principles of spectroscopy and comparative data from structurally similar compounds. This document serves as a valuable tool for researchers, enabling them to anticipate and interpret the spectroscopic data for this class of molecules, thereby facilitating their research and development efforts.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ConnectSci. (n.d.). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Australian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

-

Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Canadian Science Publishing. (1963). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. Canadian Journal of Chemistry, 41(2), 515-521. Retrieved from [Link]

-

ResearchGate. (n.d.). The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). Retrieved from [Link]

-

Consensus. (n.d.). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of: Upper: 13 C-labelled N-benzyl(carbonyl-13 C)acrylamide indicates the labelling position. Lower: Isotopically unmodified reference compound. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). pyridine, 2-methyl-4-nitro- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rutgers_MS_Home [react.rutgers.edu]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. connectsci.au [connectsci.au]

The Versatility of a Privileged Scaffold: An In-depth Technical Guide to the Biological Activity of Substituted Pyridinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinones represent a versatile and highly privileged scaffold in medicinal chemistry, consistently appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Their unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, contribute to their ability to interact with a diverse range of biological targets.[1][2][4] This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyridinones, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, explore key structure-activity relationships (SARs), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable heterocyclic system.

Introduction to Substituted Pyridinones: A Privileged Scaffold in Medicinal Chemistry

The pyridinone core, a six-membered aromatic ring containing a nitrogen atom and a carbonyl group, is a cornerstone of modern drug discovery.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged structure" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] Marketed drugs containing the pyridinone moiety include the cardiotonic agent milrinone, the antifungal ciclopirox, the anti-HIV drug doravirine, and the anticancer agents tazemetostat and gimeracil, highlighting the broad therapeutic applicability of this scaffold.[1][2]

The versatility of the pyridinone ring stems from several key features:

-

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the ring nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen) allows for multiple points of interaction with biological targets, often mimicking peptide bonds.[1][2]

-

Tunable Physicochemical Properties: The pyridinone scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.[1][2][4]

-

Bioisosteric Replacement: The pyridinone ring can serve as a bioisostere for other common functional groups like amides, phenols, and pyrimidines, offering opportunities to improve pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide will explore the biological activities of substituted pyridinones in three key therapeutic areas: oncology, infectious diseases, and inflammation.

Synthetic Strategies for Substituted Pyridinones

The synthesis of substituted pyridinones is well-established, with numerous methods available to access a wide variety of derivatives. One common and versatile approach is the multicomponent reaction, which allows for the rapid assembly of complex molecules in a single step.[4][5]

Experimental Protocol: One-Pot Synthesis of a Substituted 2-Pyridone

This protocol describes a representative one-pot synthesis of a 4-hydroxy-substituted 2-pyridinone derivative.[1]

Materials:

-

Dimethyl 3-oxopentanedioate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Primary amine (e.g., benzylamine)

-

L-proline (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of dimethyl 3-oxopentanedioate (1.0 eq) in ethanol, add the primary amine (1.0 eq) and L-proline (0.1 eq).

-

Add N,N-dimethylformamide dimethyl acetal (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted 2-pyridinone.

Causality Behind Experimental Choices:

-

L-proline: This organocatalyst facilitates the reaction by activating the substrates and promoting the cyclization step.[1]

-

DMF-DMA: This reagent acts as a one-carbon source and a dehydrating agent, driving the reaction towards the formation of the pyridinone ring.[1]

-

One-Pot Synthesis: This approach is efficient and environmentally friendly as it reduces the number of synthetic steps and purification procedures.[1]

Diagram of a General Synthetic Workflow for Substituted Pyridinones

Caption: A generalized workflow for the synthesis and purification of substituted pyridinones.

Anticancer Activity of Substituted Pyridinones

Substituted pyridinones have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of human tumor cell lines.[1][2][4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2]

Mechanism of Action

A primary mechanism by which substituted pyridinones exert their anticancer effects is through the inhibition of protein kinases .[1][2] Many pyridinone-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[1][6] This disruption of kinase signaling can lead to cell cycle arrest and apoptosis.[4]

Diagram of Kinase Inhibition by a Substituted Pyridinone

Caption: Competitive inhibition of a protein kinase by a substituted pyridinone, blocking ATP binding and subsequent substrate phosphorylation.

Other reported anticancer mechanisms for substituted pyridinones include:

-

Induction of Apoptosis: Some pyridinone derivatives can trigger programmed cell death in cancer cells.[4]

-

Inhibition of Histone Deacetylases (HDACs): This can lead to changes in gene expression that suppress tumor growth.[1][2]

-

Disruption of Microtubule Dynamics: This can arrest cancer cells in mitosis.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted pyridinones is highly dependent on the nature and position of the substituents on the pyridinone ring.

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 42a | Pyridinone-quinazoline hybrid | MCF-7, HeLa, HepG2 | 9-15 | [1] |

| 44a | Phenyl and other groups | GTL-16 (gastric) | 0.06 | [1] |

| 4a | 3-Br-4-NMe2C6H3 at C4 | HeLa | 0.33 | [4] |

| 4b | 3-Br-4,5-(MeO)2C6H2 at C4 | HeLa | 0.58 | [4] |

Data synthesized from multiple sources.[1][4]

Key SAR observations:

-

The presence of a quinazoline moiety fused to the pyridinone ring can enhance cytotoxic activity.[1]

-

Substitutions at the C4 position with bulky aromatic groups, particularly those with electron-donating or halogen substituents, can significantly increase potency.[4]

-

The nature of the substituent at the N1 position also plays a crucial role in determining activity and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of substituted pyridinones on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Substituted pyridinone compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the substituted pyridinone compounds in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Antimicrobial Activity of Substituted Pyridinones

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Substituted pyridinones have demonstrated promising activity against a range of bacteria and fungi.[1][7][8]

Mechanism of Action

The antimicrobial mechanisms of substituted pyridinones are varied and can include:

-

Inhibition of Essential Enzymes: Pyridinone derivatives can target enzymes that are crucial for microbial survival, such as DNA gyrase or topoisomerase.[8]

-

Disruption of Cell Wall Integrity: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some pyridinones have been shown to prevent their formation.[9]

Structure-Activity Relationship (SAR) Insights

| Compound Class | Target Organism | Key Structural Features | Reference |

| Isoxazole-pyridone derivatives | S. pneumoniae, B. subtilis, E. coli | Presence of an isoxazole ring fused to the pyridone | [8] |

| Benzimidazole-2-pyridone hybrids | Fungal strains | A benzimidazole moiety linked to the pyridone core | [8] |

| Polycyclic pyridones | Candida albicans | Fused ring systems, mimicking natural products | [9][10] |

Data synthesized from multiple sources.[8][9][10]

Key SAR observations:

-

Hybrid molecules that combine the pyridinone scaffold with other heterocyclic systems, such as isoxazoles or benzimidazoles, often exhibit enhanced antimicrobial activity.[8]

-

The lipophilicity of the molecule can significantly influence its ability to penetrate microbial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of substituted pyridinones against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Substituted pyridinone compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ampicillin)

Procedure:

-

Prepare serial twofold dilutions of the substituted pyridinone compounds in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Broth Microdilution Assay Workflow

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anti-inflammatory Activity of Substituted Pyridinones

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyridinones have been investigated for their potential to modulate inflammatory responses.[1][7][11]

Mechanism of Action

The anti-inflammatory effects of substituted pyridinones can be attributed to several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some pyridinone derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[11]

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Iron Chelation: The 3-hydroxy-4-pyridinone scaffold is a well-known iron chelator. By sequestering iron, these compounds can inhibit iron-dependent enzymes involved in the inflammatory process, such as COX.[11]

Structure-Activity Relationship (SAR) Insights

-

The presence of a hydroxyl group at the C3 position and a carbonyl group at the C4 position is a key structural feature for the iron-chelating and anti-inflammatory activity of 4-pyridinones.[11]

-

Substitution on the pyridine ring, such as with a benzyl group, can enhance anti-inflammatory potency.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the effect of substituted pyridinones on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Substituted pyridinone compounds dissolved in DMSO

-

Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Seed the macrophage cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the substituted pyridinone compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatants.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Perspectives

Substituted pyridinones have unequivocally established themselves as a privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities.[1][2] Their synthetic accessibility and the ease with which their physicochemical properties can be modulated make them an attractive starting point for the development of new therapeutic agents. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this guide represent just a fraction of their potential.[1][7][8][11]

Future research in this area will likely focus on:

-

Target-Specific Design: The design and synthesis of pyridinone derivatives that are highly selective for a single biological target to minimize off-target effects.

-

Novel Hybrid Molecules: The creation of new hybrid molecules that combine the pyridinone scaffold with other pharmacophores to achieve synergistic or multi-target effects.

-

Advanced Drug Delivery Systems: The development of novel formulations to improve the bioavailability and therapeutic efficacy of pyridinone-based drugs.

The continued exploration of the chemical space around the substituted pyridinone core, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery of next-generation therapies for a wide range of human diseases.

References

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853748. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399225. [Link]

-

Di Mola, A., et al. (2023). Selected N‐substituted 2‐pyridones with biological activity. ChemistrySelect, 8(39), e202302891. [Link]

-

Boček, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

-

Reddy, G. S., et al. (2023). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, 25(2), 276-280. [Link]

-

López-Mena, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 12(54), 35193-35216. [Link]

-

López-Mena, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 12(54), 35193-35216. [Link]

-

Khan, I., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC medicinal chemistry, 14(7), 1251-1271. [Link]

-

de Souza, A. M., et al. (2024). Suzetrigine, a NaV1. 8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 633. [Link]

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6249. [Link]

-

Dollé, V., et al. (1995). A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of medicinal chemistry, 38(24), 4679-4686. [Link]

-

Sharma, R., et al. (2018). Synthesis and Biological Activity of substituted-4, 5, 6, 7-tetrahydrothieno Pyridines: A Review. Current drug discovery technologies, 15(3), 189-203. [Link]

-

Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Marine drugs, 18(11), 560. [Link]

-

Pierce, A. C., et al. (2008). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 18(11), 3285-3289. [Link]

-

Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of medicinal chemistry, 66(7), 5039-5058. [Link]

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6249. [Link]

-

Goldman, M. E., et al. (1993). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 90(14), 6855-6859. [Link]

-

Kaur, H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100318. [Link]

-

Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 19(5), 444. [Link]

-

Lee, H., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 63. [Link]

-

Khan, K. M., et al. (2018). Structure–activity relationship of pyridin-2 (1H)-ones derivatives as urease inhibitors. Letters in Drug Design & Discovery, 15(1), 58-63. [Link]

-

Wójcik, M., et al. (2023). New analogs of 5-substituted-2 (1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in chemistry, 11, 1269399. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Journal of Heterocyclic Chemistry, 53(5), 1533-1540. [Link]

-

Kaur, H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100318. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pyridones in drug discovery: Recent advances. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399225. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl) methoxy) pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631-633. [Link]

-

El-Metwaly, N., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 1-16. [Link]

-

Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & medicinal chemistry letters, 36, 127845. [Link]

-

Reddy, G. S., et al. (2023). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, 25(2), 276-280. [Link]

-

Gising, J., et al. (2011). 2, 3-Dihydro-1, 2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. Archiv der Pharmazie, 344(5), 318-329. [Link]

-

Boček, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5328. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399225. [Link]

-

Küçükgüzel, Ş. G., et al. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(10), 1286. [Link]

-

Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo [4, 3-c] pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(1), 446-471. [Link]

-

Dollé, V., et al. (1995). A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. Journal of medicinal chemistry, 38(24), 4679-4686. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyridinone Scaffold and the Significance of Aromatic Moieties

An In-depth Technical Guide: The Strategic Role of Benzyl and Benzyloxy Groups in Pyridinone-Based Drug Discovery

Pyridinone-containing compounds represent a class of privileged structures in medicinal chemistry.[1] This six-membered heterocyclic scaffold is a versatile building block, capable of acting as both a hydrogen bond donor and acceptor, and can serve as a bioisostere for amides, phenols, and other heterocyclic rings.[2][3][4] Consequently, pyridinone derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][5]

However, the core pyridinone ring often requires strategic functionalization to achieve the desired potency, selectivity, and pharmacokinetic profile for a specific biological target. The introduction of benzyl (Bn) and benzyloxy (BnO) groups is a cornerstone strategy in the optimization of these compounds. These moieties are not mere appendages; they serve multifaceted roles, acting as crucial synthetic handles, key pharmacophoric elements that drive target engagement, and unfortunately, as potential sites of metabolic attack.

This technical guide provides a comprehensive analysis of the strategic use of benzyl and benzyloxy groups in the design of pyridinone-based therapeutics. We will explore their role from the perspective of a senior application scientist, dissecting the causality behind their synthetic incorporation, their impact on pharmacodynamics through detailed structure-activity relationship (SAR) case studies, and the critical pharmacokinetic challenges they present, along with modern strategies to overcome them.

Chapter 1: The Benzyl/Benzyloxy Moiety as a Synthetic Tool

The incorporation of benzyl and benzyloxy groups into pyridinone scaffolds can be achieved through two primary strategies: their use as transient protecting groups to facilitate other transformations, or their direct and permanent installation as part of the final pharmacophore.

The Benzyl Group as a Robust Protecting Group

In the multi-step synthesis of complex pyridinone derivatives, the acidic N-H proton or a hydroxyl group on the pyridinone ring can interfere with subsequent chemical reactions. The benzyl group serves as an excellent protecting group due to its high stability under a wide range of acidic, basic, and nucleophilic conditions.[6][7]

The primary rationale for using a benzyl protecting group is to temporarily mask a reactive site, allowing for selective chemistry to be performed elsewhere on the molecule. Its subsequent removal, typically under mild reductive conditions, regenerates the original functionality without disturbing the newly installed groups.[8][9][10]

Experimental Protocol: N-Benzylation of 2-Pyridone

-

Setup: To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, indicating the formation of the sodium pyridoxide salt.

-

Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.[6][10] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of O- and N-benzylated pyridones, can be purified by flash column chromatography. Note: O- to N-alkyl migration can be thermally or chemically induced to yield the desired N-benzyl product exclusively.[11][12]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

-

Setup: Dissolve the N-benzyl pyridone (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[10]

-

Catalyst: Add palladium on carbon (Pd/C, 10% w/w, 0.1 eq) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus, purge the system with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically balloon pressure or ~50 psi) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, carefully purge the system with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyridone.

Direct Incorporation into the Pyridinone Scaffold